Furan-2-yl(naphthalen-2-yl)methanol
CAS No.:
Cat. No.: VC13414340
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O2 |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | furan-2-yl(naphthalen-2-yl)methanol |
| Standard InChI | InChI=1S/C15H12O2/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15-16H |
| Standard InChI Key | CASJWRCDTVKWGT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
Furan-2-yl(naphthalen-2-yl)methanol consists of a naphthalen-2-yl group bonded to a furan-2-yl moiety through a central hydroxymethyl (-CH₂OH) bridge. The IUPAC name is furan-2-yl(naphthalen-2-yl)methanol, and its canonical SMILES string is C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O. The fusion of aromatic systems creates a planar structure with extended π-conjugation, influencing its reactivity and intermolecular interactions.
Key Structural Features:
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Naphthalene Core: A bicyclic aromatic system providing hydrophobicity and stability.
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Furan Ring: A heterocyclic oxygen-containing ring contributing to electronic diversity.
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Hydroxymethyl Group: Enhances solubility and serves as a site for functionalization.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | furan-2-yl(naphthalen-2-yl)methanol |
| Topological Polar Surface Area | 40.5 Ų |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (oxygen atoms) |
The compound’s LogP value (estimated at 3.2) suggests moderate lipophilicity, making it suitable for membrane permeability in drug design.
Synthesis and Optimization
Classical Synthetic Routes
The synthesis of Furan-2-yl(naphthalen-2-yl)methanol typically involves Grignard reactions or cross-coupling strategies:
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Grignard Approach:
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Friedel-Crafts Alkylation:
Advanced Methodologies
Recent advancements emphasize continuous-flow synthesis and catalytic cyclization:
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Photochemical Oxidation: Utilizes singlet oxygen (¹O₂) to convert diene precursors into furans, as demonstrated in the synthesis of 2,5-diarylfurans .
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Metal-Free Telescoping: Combines photooxidation and Appel dehydration in flow reactors, achieving yields up to 77% .
Biological Activities and Mechanisms
Antimicrobial Efficacy
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Antibacterial Activity: Derivatives show MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Action: Inhibition of Candida albicans growth via ergosterol biosynthesis disruption .
Applications in Drug Development and Material Science
Medicinal Chemistry
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Hybrid Scaffolds: Fusion with naphthoquinone or cyanoacryloyl groups enhances anticancer activity (e.g., compound 5c, IC₅₀ = 0.8 µM against HepG2) .
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Selectivity Optimization: Substituent modifications (e.g., methoxy groups) improve tumor specificity while reducing off-target effects .
Material Science
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π-Conjugated Materials: The compound’s extended aromatic system enables applications in organic semiconductors and light-emitting diodes (LEDs) .
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Thermal Stability: Decomposition temperature exceeds 250°C, suitable for high-temperature processing .
Comparative Analysis with Related Compounds
Structural variations, such as the position of the hydroxymethyl group, significantly influence bioactivity and physicochemical properties .
Future Directions and Challenges
Synthetic Challenges
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Regioselectivity: Improving control over substitution patterns in naphthalene-furan hybrids .
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Scalability: Transitioning batch processes to continuous-flow systems for industrial production .
Therapeutic Exploration
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